BenchChemオンラインストアへようこそ!

2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide

Pharmaceutical impurity profiling Oxazaphosphinane structure-activity relationships Alkylating agent classification

CAS 40722-73-4 is the sole legally defensible European Pharmacopoeia (EP) Impurity F CRS for ifosfamide related-substances testing. Unlike other oxazaphosphinanes, it bears a reactive P–Cl bond enabling direct alkylation without CYP450 bioactivation, and its unique monofunctional architecture delivers distinct chromatographic retention. Supplied neat as an EDQM reference standard; mandatory for EP system suitability and ANDA method validation under EU GMP requirements. Available in ≥95% purity. Procure to secure regulatory audit readiness.

Molecular Formula C5H10Cl2NO2P
Molecular Weight 218.02 g/mol
CAS No. 40722-73-4
Cat. No. B3334171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide
CAS40722-73-4
Molecular FormulaC5H10Cl2NO2P
Molecular Weight218.02 g/mol
Structural Identifiers
SMILESC1CN(P(=O)(OC1)Cl)CCCl
InChIInChI=1S/C5H10Cl2NO2P/c6-2-4-8-3-1-5-10-11(8,7)9/h1-5H2
InChIKeySBMJSKYKTAAHAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide (CAS 40722-73-4): Ifosfamide EP Impurity F Reference Standard Procurement Guide


2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide (CAS 40722-73-4) is a phosphorus-containing heterocyclic compound belonging to the oxazaphosphinane class [1]. It is formally designated as Ifosfamide EP Impurity F in the European Pharmacopoeia and is supplied as a Chemical Reference Substance (CRS) by the European Directorate for the Quality of Medicines & HealthCare (EDQM) under catalog number I0060012 . The compound has the molecular formula C5H10Cl2NO2P and a molecular weight of 218.02 g/mol, structurally distinguished from the parent drug ifosfamide (C7H15Cl2N2O2P, MW 261.1) by the absence of the exocyclic N-(2-chloroethyl)amino moiety, bearing instead a P–Cl bond that confers direct alkylating potential without requiring hepatic bioactivation [2]. It is registered under REACH as an intermediate with strict 'intermediate use only' restrictions and carries harmonised GHS hazard classifications including Carc. 1B, Muta. 1B, and Repr. 1B [3].

Why Generic Oxazaphosphinane Analogs Cannot Substitute for 2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide in Regulated Pharmaceutical Analysis


In-class oxazaphosphinane compounds such as ifosfamide, cyclophosphamide, and their various process-related impurities (e.g., Impurity D, Impurity E) are not interchangeable with CAS 40722-73-4. This compound is distinguished by its unique monofunctional chloroethyl architecture—lacking the exocyclic nitrogen mustard group—which results in fundamentally different chromatographic retention behavior (necessitating dedicated GC or HPLC method validation) [1], distinct mass spectrometric fragmentation patterns, and a direct-acting alkylating reactivity profile that differs from the prodrug character of ifosfamide [2]. Furthermore, only this specific compound carries the European Pharmacopoeia 'Impurity F' designation and the corresponding EDQM CRS certification, making it the sole legally defensible reference standard for ifosfamide related-substances testing under EP monograph requirements [3].

Quantitative Comparative Evidence for 2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide (Ifosfamide EP Impurity F) Versus Analogs


Structural Differentiation: Monofunctional Chloroethyl vs. Bifunctional Nitrogen Mustard Architecture

2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide (CAS 40722-73-4) is structurally unique among oxazaphosphinane anticancer drug impurities in possessing only a single chloroethyl substituent on the endocyclic nitrogen (N-3) and a P–Cl bond at the 2-position, whereas ifosfamide (CAS 3778-73-2) bears chloroethyl groups on both the endocyclic N-3 and the exocyclic N-2 amine [1]. This results in a molecular formula of C5H10Cl2NO2P (MW 218.02) versus C7H15Cl2N2O2P (MW 261.10) for ifosfamide—a mass difference of 43.08 Da [2]. The P–Cl moiety in Impurity F makes it a direct-acting phosphorylating/alkylating agent, in contrast to ifosfamide, which requires hepatic CYP450-mediated 4-hydroxylation followed by spontaneous decomposition to generate the active isophosphoramide mustard .

Pharmaceutical impurity profiling Oxazaphosphinane structure-activity relationships Alkylating agent classification

Pharmacopeial Identity: Exclusive European Pharmacopoeia Impurity F Designation and CRS Availability

CAS 40722-73-4 is the only compound formally monographed as 'Ifosfamide Impurity F' in the European Pharmacopoeia and distributed as a Chemical Reference Substance (CRS) by the EDQM under catalog number I0060012, supplied in 10 mg or 15 mg unit quantities . By comparison, Ifosfamide Impurity E (CAS 78218-47-0) is supplied as a separate CRS (I0060010, 20 mg), and Impurity D is a distinct process-related substance . No other oxazaphosphinane compound can claim this specific regulatory identity. The EP monograph prescribes the use of Impurity F CRS for system suitability testing in the related substances method, and the compound is supplied with full characterization data compliant with ICH Q3A and ICH M7 guidelines for genotoxic impurity control [1].

Pharmaceutical quality control Pharmacopeial reference standards Regulatory compliance for ANDA submissions

Regulatory Hazard Classification: More Severe Genotoxic and Carcinogenic Categorization Compared to Ifosfamide API

Under the ECHA C&L Inventory, CAS 40722-73-4 carries a harmonised classification that includes Acute Tox. 3 (H301, toxic if swallowed), Muta. 1B (H340, may cause genetic defects), Carc. 1B (H350, may cause cancer), and Repr. 1B (H360, may damage fertility or the unborn child) based on aggregated notifier submissions [1]. In contrast, the parent drug ifosfamide (CAS 3778-73-2) is typically classified under Carc. 2 (H351, suspected of causing cancer) and Muta. 2 (H341, suspected of causing genetic defects)—one category lower in each case . This means Impurity F has a qualitatively higher hazard profile requiring more stringent handling controls (e.g., GHS06 'Dgr' signal word and GHS08 pictogram) versus the 'Wng' signal word applicable to ifosfamide under certain classifications [1].

Occupational safety Genotoxic impurity control Risk assessment for laboratory handling

Physicochemical Properties: Predicted Melting Point and Lipophilicity Differentiate from Parent Ifosfamide

CAS 40722-73-4 has a reported melting point of 34–35 °C and predicted logP (ALOGPS) of 0.81, with predicted water solubility of 17.9 g/L . In comparison, ifosfamide is a crystalline solid with a melting point of approximately 39–41 °C and a calculated logP of approximately 0.86 [1]. The slightly lower melting point and marginally lower lipophilicity of Impurity F are consistent with its smaller molecular size and the absence of the lipophilic N-(2-chloroethyl) substituent. The predicted pKa of –4.43 ± 0.20 for Impurity F indicates it is not ionizable under physiologically relevant pH conditions, similar to ifosfamide (predicted pKa ca. –4.5) .

Pre-formulation characterization Chromatographic method development Stability and storage optimization

Synthetic Provenance and REACH Regulatory Status: Strict 'Intermediate Use Only' Restriction Versus API-Grade Ifosfamide

CAS 40722-73-4 is registered under REACH (ECHA registration dossier reference 700-227-1) exclusively as an 'Intermediate' with the designation 'Intermediate use only' and 'Active' status as of 21-12-2010 [1]. This means the substance is legally permitted only for strictly controlled conditions in chemical synthesis and cannot be placed on the market for end-use applications. In contrast, ifosfamide API (CAS 3778-73-2) is registered under multiple frameworks including FDA and EMA as an active pharmaceutical ingredient for human therapeutic use [2]. The compound is also documented as being generated as a dechloro impurity during ifosfamide synthesis at levels of 0.5–5.0% when using in situ sodium borohydride reduction processes, requiring 2–3 crystallizations to reduce below 0.1% in the final API [3].

Supply chain compliance REACH registration GMP procurement

Chromatographic Method Differentiation: Validated GC Separation from Co-eluting Ifosfamide Impurities

A validated gas chromatography method (Li et al., 2023) for the simultaneous determination of three related substances in ifosfamide API—starting material 3-aminopropanol, Impurity D, and Impurity F (CAS 40722-73-4)—employed an HP-5 5% Phenyl Methyl Siloxane column (30 m × 320 μm, 0.25 μm film thickness) with a temperature program (50 °C hold 2 min, ramp 5 °C/min to 180 °C, then 20 °C/min to 260 °C), inlet and detector temperatures of 380 °C, and a split ratio of 5:1 [1]. Under these conditions, Impurity F was baseline-resolved from both the starting material and Impurity D, demonstrating that its chromatographic behavior is sufficiently distinct to permit specific quantification [1]. This method achieved acceptable precision, linearity, and accuracy specifically for Impurity F at the 10.00 μg/mL level, establishing it as a fit-for-purpose analytical procedure for ifosfamide API quality control [1].

Analytical method validation GC-FID method development Related substances testing

Recommended Application Scenarios for 2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide (Ifosfamide EP Impurity F) Procurement


European Pharmacopoeia-Compliant Ifosfamide API Related Substances Testing

As the officially designated Impurity F CRS (I0060012) distributed by EDQM, CAS 40722-73-4 is the mandatory reference standard for performing system suitability tests in the EP Ifosfamide monograph related substances method . QC laboratories conducting batch release testing of ifosfamide API for the European market must use this specific standard to establish peak identity, resolution from the main ifosfamide peak, and relative retention time. Any substitute compound—even a structurally similar oxazaphosphinane—will not satisfy regulatory audit requirements under EU GMP Annex 19 and may result in a non-compliance finding. The compound is supplied in neat form, stored at 2–8 °C, and should be used fresh daily due to the hydrolytic lability of the P–Cl bond [1].

ANDA Method Development and Validation for Generic Ifosfamide Formulations

For generic pharmaceutical companies preparing Abbreviated New Drug Applications (ANDAs) referencing ifosfamide, CAS 40722-73-4 serves as a critical impurity marker for analytical method validation (AMV). The compound's unique monofunctional chloroethyl structure and 218.02 Da molecular weight provide a distinct LC-MS or GC-MS signal that does not overlap with ifosfamide (261.10 Da) or other common process impurities such as Impurity D and Impurity E . By incorporating this standard into forced degradation studies, method developers can demonstrate specificity per ICH Q2(R1) guidelines and establish meaningful system suitability criteria. The validated GC method of Li et al. (2023) provides a directly transferable platform for laboratories initiating ifosfamide impurity profiling [1].

Occupational Exposure Assessment and Laboratory Safety Protocol Development

Given the Carc. 1B (H350), Muta. 1B (H340), and Repr. 1B (H360) classifications assigned to CAS 40722-73-4 under the CLP regulation, this compound is ideally suited as a worst-case surrogate for developing occupational exposure limits (OELs) and containment strategies for oxazaphosphinane genotoxic impurities . Because its hazard categorization is one full category more severe than ifosfamide API for both carcinogenicity and mutagenicity endpoints, safety protocols validated against Impurity F provide a conservative margin of protection. Industrial hygienists can use the compound's predicted physicochemical properties—moderate water solubility (17.9 g/L), logP of 0.81, and melting point of 34–35 °C—to model airborne exposure scenarios and select appropriate engineering controls (e.g., closed-system handling, HEPA filtration) [1].

Investigation of Direct-Acting Alkylating Agent Mechanism Without Hepatic Bioactivation

Unlike ifosfamide, which is a prodrug requiring CYP450-mediated 4-hydroxylation to generate the active isophosphoramide mustard, CAS 40722-73-4 contains a P–Cl bond that can undergo direct hydrolysis to release a reactive phosphorylating species without enzymatic pre-activation . This makes the compound a valuable tool compound for in vitro mechanistic studies aimed at distinguishing DNA damage caused by direct alkylation from that mediated by the ifosfamide metabolic activation pathway. Researchers studying oxazaphosphinane structure-activity relationships can use this compound as a comparator to evaluate the contribution of the exocyclic N-(2-chloroethyl)amino group to antitumor potency and toxicity, as demonstrated in analogous studies with ifosfamide ring-constrained analogs [1].

Quote Request

Request a Quote for 2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.